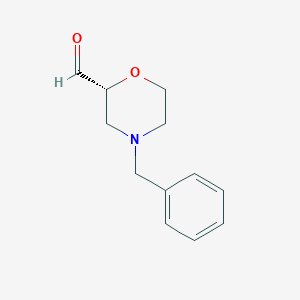
(R)-4-(Phenylmethyl)-2-morpholinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a morpholine ring, a phenylmethyl group, and an aldehyde functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde typically involves the reaction of ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid with a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aldehyde group. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid.
Reduction: ®-4-(Phenylmethyl)-2-morpholinecarbinol.
Substitution: Various substituted derivatives of the phenylmethyl group, depending on the specific reaction conditions.
科学研究应用
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The phenylmethyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
- ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid
- ®-4-(Phenylmethyl)-2-morpholinecarbinol
- ®-4-(Phenylmethyl)-2-morpholinecarboxamide
Uniqueness
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for a wider range of chemical transformations, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
(2R)-4-benzylmorpholine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t12-/m1/s1 |
InChI 键 |
MFMQDDHBWDYTLL-GFCCVEGCSA-N |
手性 SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C=O |
规范 SMILES |
C1COC(CN1CC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
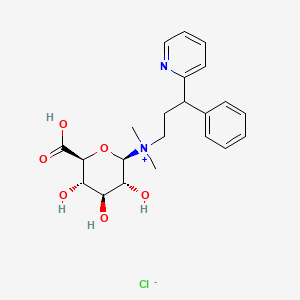
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
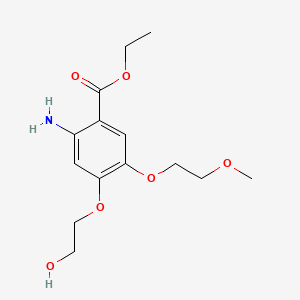
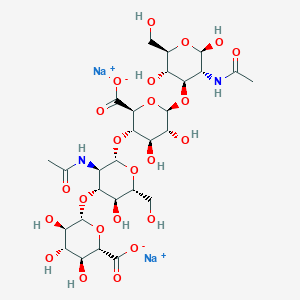

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
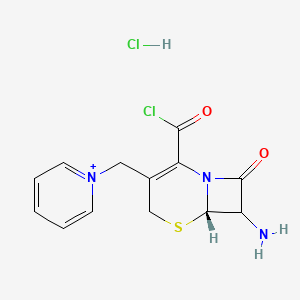
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
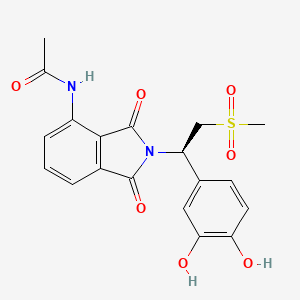
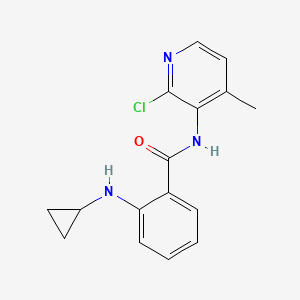
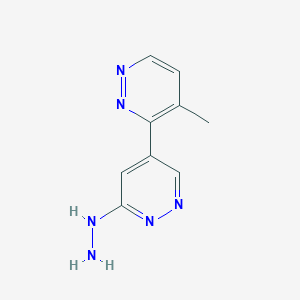
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
